
2,6-Difluoro-3-cyanopyridine
概要
説明
2,6-Difluoro-3-cyanopyridine is a chemical compound that belongs to the pyridine family. It is a colorless and odorless liquid that is widely used in scientific research applications. The compound is synthesized using various methods, and its mechanism of action is well understood.
作用機序
Target of Action
It is known that fluorinated pyridines are often used in the synthesis of various pharmaceuticals and agrochemicals . The specific target would depend on the final compound that 2,6-Difluoro-3-cyanopyridine is used to synthesize.
Mode of Action
The mode of action of this compound is primarily through its involvement in various chemical reactions. For instance, it can participate in Suzuki–Miyaura (SM) cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, this compound could act as a boron reagent, contributing to the formation of new carbon-carbon bonds .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the final compound it is used to synthesize. It’s worth noting that fluoropyridines, in general, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . These properties can influence various biochemical pathways, depending on the specific context.
Pharmacokinetics
For instance, the presence of fluorine atoms can often enhance the bioavailability and metabolic stability of pharmaceutical compounds .
Result of Action
It is known that fluoropyridines can contribute to the synthesis of various biologically active compounds, including potential imaging agents for various biological applications . The specific effects would depend on the final compound that this compound is used to synthesize.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the success of SM coupling reactions, in which this compound might participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, the presence of fluorine atoms can enhance the environmental stability of the final compounds .
実験室実験の利点と制限
The advantages of using 2,6-Difluoro-3-cyanopyridine in lab experiments are its unique chemical properties and its ability to inhibit various enzymes. The compound is easy to synthesize and can be used as a building block in the synthesis of various organic compounds. The limitations of using this compound in lab experiments are its toxicity and its potential for off-target effects.
将来の方向性
The future directions of 2,6-Difluoro-3-cyanopyridine research include the identification of new enzymes that can be inhibited by the compound. The compound's unique chemical properties make it an essential tool in drug discovery and development. The compound's potential for off-target effects also presents an opportunity for the identification of new therapeutic targets.
Conclusion:
This compound is a chemical compound that is widely used in scientific research applications. The compound's unique chemical properties make it an essential tool in drug discovery and development. The compound's inhibition of various enzymes can lead to changes in cellular functions, making it an attractive target for therapeutic intervention. The future directions of this compound research include the identification of new enzymes that can be inhibited by the compound and the identification of new therapeutic targets.
科学的研究の応用
2,6-Difluoro-3-cyanopyridine is widely used in scientific research applications. The compound is used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis reactions. The compound's unique chemical properties make it an essential tool in drug discovery and development.
生化学分析
Biochemical Properties
2,6-Difluoro-3-cyanopyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. The compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The fluorine atoms in this compound enhance its binding affinity to these enzymes due to their strong electron-withdrawing effects, which stabilize the enzyme-substrate complex. Additionally, the cyano group can participate in hydrogen bonding and other non-covalent interactions with amino acid residues in the enzyme’s active site, further influencing the compound’s biochemical activity .
Cellular Effects
This compound has been shown to affect various cellular processes. In particular, it can influence cell signaling pathways by modulating the activity of key signaling proteins. For example, the compound has been observed to inhibit the activity of certain kinases, leading to alterations in downstream signaling cascades. This inhibition can result in changes in gene expression and cellular metabolism, ultimately affecting cell proliferation and survival. Studies have also indicated that this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. The compound can bind to the active sites of enzymes, such as kinases and cytochrome P450 enzymes, through a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity. These temporal effects are important considerations for experimental design and data interpretation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can induce toxicity, manifesting as liver and kidney damage, as well as hematological abnormalities. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound can undergo oxidative metabolism, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The presence of fluorine atoms in this compound can affect the rate and extent of its metabolism, as fluorine can stabilize certain metabolic intermediates .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution. Additionally, the lipophilic nature of this compound allows it to diffuse across cell membranes, contributing to its intracellular localization. The distribution of the compound within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its biochemical activity. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. Once localized, this compound can exert its effects on cellular processes, such as gene expression, energy production, and protein synthesis. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
2,6-difluoropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F2N2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMJLRZKCSLZHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C#N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602071 | |
| Record name | 2,6-Difluoropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
869557-17-5 | |
| Record name | 2,6-Difluoropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-difluoropyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



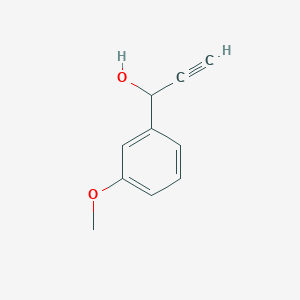
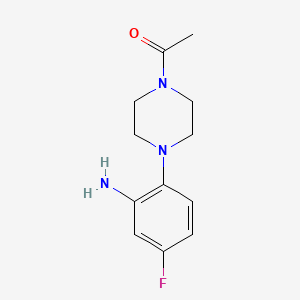
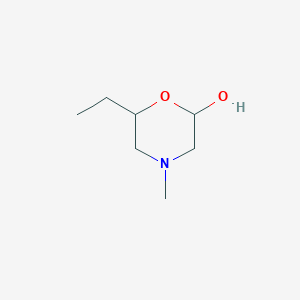
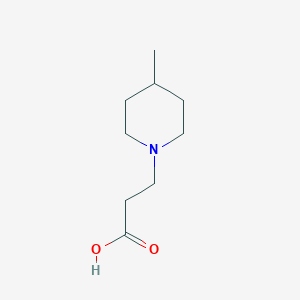

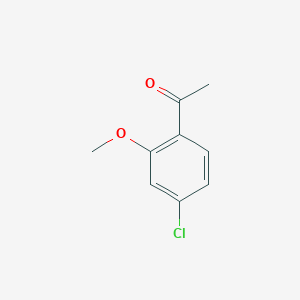
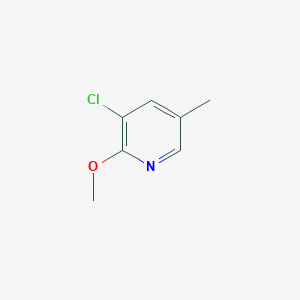



![[4-(Hydroxymethyl)oxan-4-yl]methanol](/img/structure/B1603194.png)
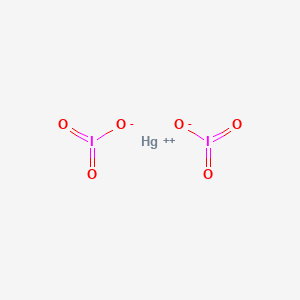
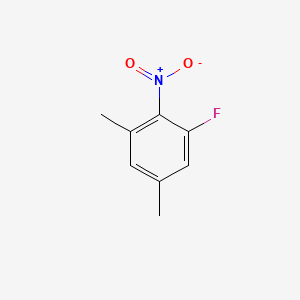
![Silane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]-](/img/structure/B1603201.png)